1-METHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-Methanesulfonyl-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a piperidine ring, and a prop-2-en-1-yl carbamoyl phenyl moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride and a suitable base.
Attachment of the Prop-2-en-1-yl Carbamoyl Phenyl Moiety: This step involves the coupling of the piperidine ring with the prop-2-en-1-yl carbamoyl phenyl group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methanesulfonyl-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methanesulfonyl-N-(prop-2-en-1-yl)piperidine-2-carboxamide
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
1-Methanesulfonyl-N-{2-[(prop-2-en-1-yl)carbamoyl]phenyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(prop-2-enylcarbamoyl)phenyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-10-18-17(22)14-6-4-5-7-15(14)19-16(21)13-8-11-20(12-9-13)25(2,23)24/h3-7,13H,1,8-12H2,2H3,(H,18,22)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEXFLOIWJKVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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